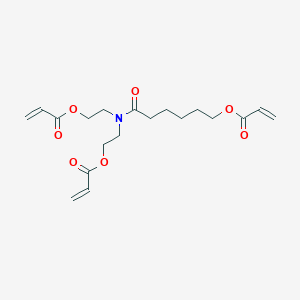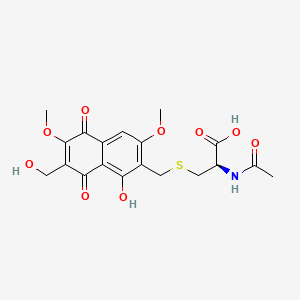
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, hydrotropic, dispersing, solubilizing, and foam-stabilizing abilities. The compound is soluble in water and stable in weak acid and hard water conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt involves the sulfation of 2-ethylhexyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with ammonia water to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The use of continuous reactors like falling film reactors ensures efficient and consistent production. Patents such as US 8,921,588 and US 6,060,443 describe various methods for synthesizing sulfates and sulfonates, including branched chain sulfates .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt undergoes several types of chemical reactions, including:
Hydrolysis: In strong acidic conditions, the compound hydrolyzes to form 2-ethylhexyl alcohol and sulfuric acid.
Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed
Hydrolysis: 2-ethylhexyl alcohol and sulfuric acid.
Reduction: 2-ethylhexyl alcohol.
Substitution: Metal salts of 2-ethylhexyl sulfate.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in detergents, cleaning agents, and textile processing.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but differs in the alkyl chain length and structure.
Sodium dodecyl sulfate: Commonly used in laboratory applications, especially in protein electrophoresis.
Uniqueness
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is unique due to its branched alkyl chain, which provides better performance in hard water conditions and enhances its emulsifying and dispersing abilities compared to linear chain surfactants .
Eigenschaften
CAS-Nummer |
70495-37-3 |
|---|---|
Molekularformel |
C8H18O4S.H3N C8H21NO4S |
Molekulargewicht |
227.32 g/mol |
IUPAC-Name |
azanium;2-ethylhexyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3 |
InChI-Schlüssel |
ZJSHKBMGBWALPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[NH4+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


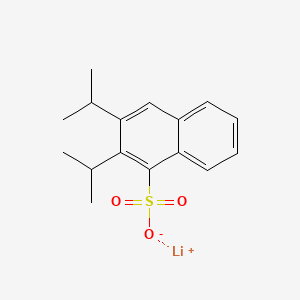
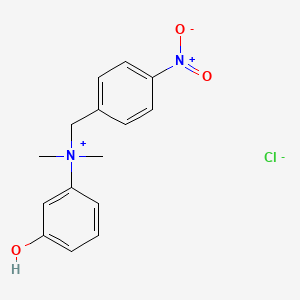
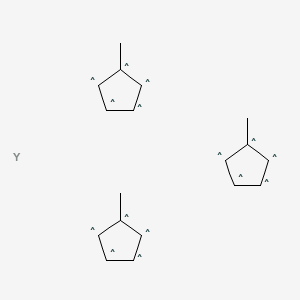


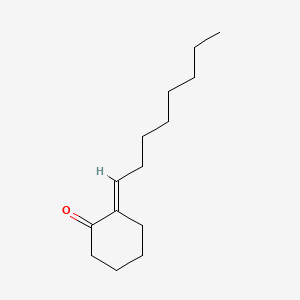
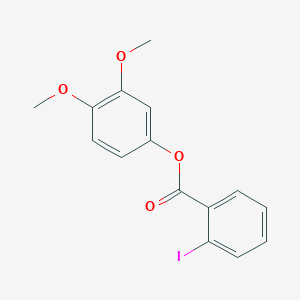
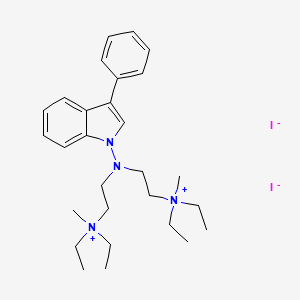
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

